molecular formula C25H22O3S2 B8334599 Triphenylsulfonium p-toluenesulfonate

Triphenylsulfonium p-toluenesulfonate

Cat. No. B8334599
M. Wt: 434.6 g/mol
InChI Key: YXZXRYDYTRYFAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenylsulfonium p-toluenesulfonate is a useful research compound. Its molecular formula is C25H22O3S2 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triphenylsulfonium p-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenylsulfonium p-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Triphenylsulfonium p-toluenesulfonate

Molecular Formula

C25H22O3S2

Molecular Weight

434.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C7H8O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-15H;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

YXZXRYDYTRYFAF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of triphenylsulfonium bromide (6.87 g, 20.0 mmol) and p-toluenesulfonic acid (3.80 g, 20.0 mmol) in water (100 ml) was heated at a gentle reflux for 15 hours under nitrogen. After cooling to room temperature, the clear solution was extracted with dichloromethane (4×75 ml). The combined organic extracts were washed with water until neutral (4×75 ml) and dried (MgSO4 ). The solvent was removed under reduced pressure and the residue dried by heating at 80° C. in vacuo for 36 hours to give a crude onium salt as a off-white solid (6.35 g). Recrystallization from acetone-ethyl acetate gave triphenylsulfonium rosylate as a white crystalline solid (5.72 g, 66%).
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetonitrile (5 ml) was added to triphenylsulfonium propionate (336 mg; 1.0 mmol) and methyl p-toluenesulfonate (204 mg; 1.1 mmol). The resultant mixture was refluxed for 5 hours while being stirred. The reaction mixture was cooled, and acetonitrile was removed through distillation under reduced pressure. The thus-obtained pale-yellow solid was washed with methylene chloride, and dried under vacuum, to thereby yield 492 mg of triphenylsulfonium p-toluenesulfonate (yield: 85%).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetonitrile (500 ml) was added to triphenylsulfonium iodide (390.3 g; 1.0 mol) and methyl p-toluenesulfonate (223.5 g; 1.2 mol). The resultant mixture was heated at 82° C.-85° C. and refluxed for 5 hours while being stirred. The reaction mixture was cooled, and acetonitrile was removed through distillation under reduced pressure. The thus-obtained pale-yellow solid was washed with methylene chloride, and dried under vacuum, to thereby yield 369.4 g of triphenylsulfonium p-toluenesulfonate (yield: 85%).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
390.3 g
Type
reactant
Reaction Step Two
Quantity
223.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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